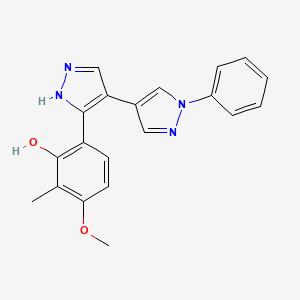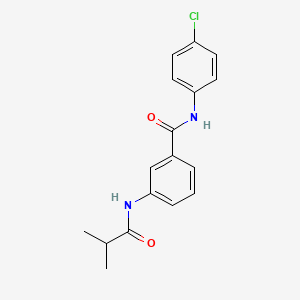
3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole-derived synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201.
作用機序
3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are found throughout the body and play a role in a variety of physiological processes, including pain sensation, appetite, mood, and immune function. When 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol binds to these receptors, it can activate signaling pathways that lead to changes in cellular function and behavior.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol can produce a range of biochemical and physiological effects, including altered pain perception, changes in appetite and metabolism, and modulation of immune function. These effects are thought to be mediated by the activation of the CB1 and CB2 receptors, which are located in various tissues and organs throughout the body.
実験室実験の利点と制限
One advantage of using 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise control over the effects of the compound. However, one limitation of using synthetic cannabinoids like 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol is the lack of information on their long-term safety and potential side effects, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol and other synthetic cannabinoids. One area of interest is the development of new compounds with improved selectivity and potency, which could lead to more precise control over the effects of these compounds. Another area of interest is the investigation of the therapeutic potential of synthetic cannabinoids for a range of medical conditions, including pain, inflammation, and neurological disorders. Finally, further research is needed to understand the long-term safety and potential risks associated with the use of these compounds.
合成法
3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol can be synthesized using a variety of methods, including the condensation of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole with 4,4'-bipyrazole-3,3'-dicarboxylic acid, followed by reduction and methoxylation. Other methods include the use of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole and 4,4'-bipyrazole-3,3'-dicarboxylic acid as starting materials in a one-pot reaction.
科学的研究の応用
3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system and to investigate the potential therapeutic applications of these compounds. Studies have shown that 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol has high affinity for the cannabinoid receptors CB1 and CB2, and can produce effects similar to those of THC, the primary psychoactive component of cannabis.
特性
IUPAC Name |
3-methoxy-2-methyl-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-18(26-2)9-8-16(20(13)25)19-17(11-21-23-19)14-10-22-24(12-14)15-6-4-3-5-7-15/h3-12,25H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMSKMGSBVNHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CN(N=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5793508.png)





![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide](/img/structure/B5793562.png)

![N-methyl-2-[2-methyl-4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5793570.png)
![3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole](/img/structure/B5793582.png)
![6-methyl-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5793591.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)
